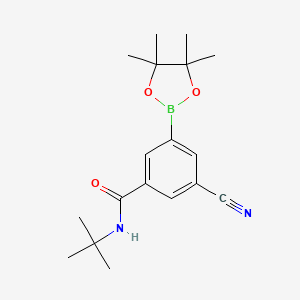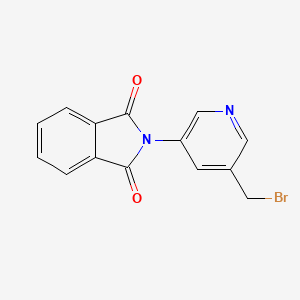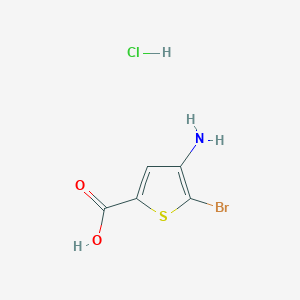
6-Bromo-4-chloro-1H-benzimidazole
Vue d'ensemble
Description
6-Bromo-4-chloro-1H-benzimidazole, also known as BCBI, is a synthetic organic compound containing a benzimidazole ring system. This molecule has been widely used in scientific research, due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. BCBI has also been used in the synthesis of various drugs, including antibiotics and antimalarials.
Applications De Recherche Scientifique
Synthesis of Substituted Imidazoles
6-Bromo-4-chloro-1H-benzimidazole: is utilized in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are integral to functional molecules used in everyday applications, including pharmaceuticals and materials science . The ability to control the substitution pattern on the imidazole ring is crucial for the development of compounds with desired properties and activities.
Pharmacological Research
The benzimidazole moiety is a common feature in molecules with significant pharmacological activity6-Bromo-4-chloro-1H-benzimidazole serves as a core structure for developing new drugs with potential antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties . Its versatility in medicinal chemistry makes it a valuable scaffold for drug discovery.
Anticancer Studies
This compound has been specifically mentioned in the context of anticancer research. Its structural features make it a candidate for studying its interaction with various biological targets that could lead to the development of new anticancer therapies .
Antiviral Research
In the field of virology, 6-Bromo-4-chloro-1H-benzimidazole is studied for its antiviral effects. Researchers explore its efficacy against different viral infections, aiming to understand its mechanism of action and potential as an antiviral agent .
Anti-inflammatory Effects
The anti-inflammatory potential of 6-Bromo-4-chloro-1H-benzimidazole is another area of interest. It may inhibit enzymes or signaling pathways involved in inflammation, making it a subject of study for treating various inflammatory disorders .
Corrosion Inhibition
Beyond biomedical applications, 6-Bromo-4-chloro-1H-benzimidazole is investigated for its role as a corrosion inhibitor. Its molecular structure may interact with metal surfaces to prevent corrosion, which is significant for industrial applications .
Enzyme Inhibition
Due to its structural similarity to nucleotides, 6-Bromo-4-chloro-1H-benzimidazole is used to study enzyme inhibition. It can bind to the active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Material Science
In material science, the compound’s unique properties are exploited to create new materials with desired characteristics. Its role in the synthesis of polymers or as a catalyst in chemical reactions is an area of ongoing research .
Mécanisme D'action
Target of Action
It is known that benzimidazole compounds have a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Benzimidazole compounds, in general, are known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell proliferation in cancer cells .
Result of Action
It is known that benzimidazole compounds can have anticancer, antiviral, and anti-inflammatory effects .
Propriétés
IUPAC Name |
6-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKQLHDUSVAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1376884.png)
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)




![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)





